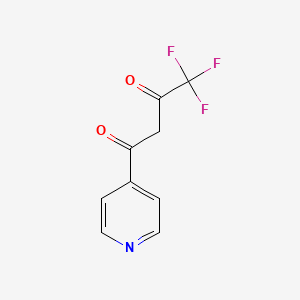

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

Description

Historical Context of β-Diketone Derivatives in Organic Chemistry

The development of β-diketone chemistry represents one of the fundamental advances in organic synthesis and coordination chemistry. β-diketone compounds, characterized by their distinctive -C(O)CH₂C(O)- structural motif, have been recognized for their unique properties since the early developments in organic chemistry. These compounds exhibit remarkable keto-enol tautomerism, where the equilibrium is strongly shifted toward the enol form due to the formation of a stable six-membered ring structure through intramolecular hydrogen bonding.

Historical research has demonstrated that β-diketones serve as valuable substrates in numerous chemical syntheses, functioning as precursors to heterocyclic compounds, metal chelates, and various pharmaceutical intermediates. The capacity of these compounds to form stable complexes with most metals emerged as a direct consequence of their predominant existence in the enol form, making them particularly valuable in coordination chemistry applications. Early investigations established that modifications to the basic β-diketone structure, particularly through the incorporation of substituents in the methylene group or terminal positions, could significantly alter the chemical and physical properties without compromising the fundamental reactivity patterns.

The introduction of fluorinated derivatives marked a significant milestone in β-diketone chemistry. Research has shown that compounds such as 1,1,1-trifluoroacetylacetone demonstrate enhanced enol content compared to their non-fluorinated counterparts, with the trifluorinated version existing 97% in the enol form at 33°C, compared to 85% for acetylacetone under identical conditions. This enhanced enol stability directly correlates with the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the enol form through electronic effects.

Recent developments in β-diketone synthesis have focused on expanding the structural diversity of these compounds while maintaining their essential chemical properties. Advanced synthetic methodologies have been developed for preparing various β-diketone derivatives, including those incorporating heterocyclic substituents and polyfluorinated alkyl groups. These developments have opened new avenues for applications in catalysis, materials science, and pharmaceutical chemistry, establishing β-diketones as indispensable components in modern organic synthesis.

Structural Significance of Trifluoromethyl and Pyridinyl Moieties

The incorporation of trifluoromethyl groups into organic molecules represents one of the most significant developments in modern organic chemistry, particularly due to the unique electronic properties these groups impart. The trifluoromethyl group functions as one of the most powerful electron-withdrawing substituents in structural organic chemistry, fundamentally altering the electronic distribution and chemical behavior of molecules to which it is attached. Research has demonstrated that trifluoromethyl substituents significantly increase the acidity of adjacent functional groups, with studies showing that replacement of tert-butyl groups with trifluoromethyl-cyclopropane or trifluoromethyl-cyclobutane moieties increases the acidity of carboxylic acids by approximately 2 pKa units.

The pyridinyl moiety contributes additional structural complexity and functional versatility to β-diketone compounds. Pyridine rings introduce nitrogen atoms that can serve as coordination sites for metal complexation, while the aromatic character provides π-electron systems that can participate in various chemical interactions. Research into pyridyl-β-diketone ligands has revealed that these compounds exhibit distinct coordination behaviors depending on the position of the pyridine nitrogen relative to the diketone backbone. Studies have shown that compounds containing pyridyl groups can form diverse structural arrangements, including dimeric complexes and coordination polymers, depending on the specific positional arrangement of the nitrogen atom.

The combined presence of trifluoromethyl and pyridinyl groups in this compound creates a molecule with exceptional electronic properties. The trifluoromethyl group's electron-withdrawing nature enhances the electrophilic character of the carbonyl groups, while simultaneously increasing the acidity of the central methylene proton. This enhanced acidity facilitates enol formation and stabilizes the enolate anion when the compound participates in coordination reactions. Meanwhile, the pyridin-4-yl substituent provides a potential coordination site that can participate in intermolecular interactions and metal complexation reactions.

Structural analysis reveals that the compound exists predominantly in its enol form, consistent with other fluorinated β-diketones. The molecular formula C₉H₆F₃NO₂ and molecular weight of 217.15 g/mol reflect the compact yet functionally rich nature of this molecule. The IUPAC name (2E)-4,4,4-trifluoro-3-hydroxy-1-(4-pyridinyl)-2-buten-1-one indicates the predominant enol tautomer, emphasizing the significance of the enol form in the compound's chemical behavior.

Positional Isomerism in Pyridinyl-Substituted Trifluorodiones

The study of positional isomerism in pyridinyl-substituted trifluorodiones reveals significant differences in chemical and physical properties depending on the position of the nitrogen atom within the pyridine ring. Three distinct positional isomers exist for trifluoro-pyridinyl-butanediones: the 2-pyridinyl (ortho), 3-pyridinyl (meta), and 4-pyridinyl (para) derivatives, each exhibiting unique characteristics that influence their chemical behavior and applications.

| Compound | CAS Number | Melting Point (°C) | IUPAC Name |

|---|---|---|---|

| 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione | 4027-51-4 | Not specified | 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione |

| 4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione | 582-73-0 | 173-174 | (2E)-4,4,4-trifluoro-3-hydroxy-1-(3-pyridinyl)-2-buten-1-one |

| This compound | 399-06-4 | 213-215 | (2E)-4,4,4-trifluoro-3-hydroxy-1-(4-pyridinyl)-2-buten-1-one |

Research has demonstrated that the position of the nitrogen atom significantly affects the coordination behavior and stability of these compounds. Studies involving copper(II) complexation with pyridyl-β-diketone ligands have shown that the 2-pyridinyl derivative (ortho position) exhibits different coordination patterns compared to the 3-pyridinyl and 4-pyridinyl isomers. The proximity of the nitrogen atom to the diketone backbone in the 2-pyridinyl isomer creates steric constraints that can prevent coordination of the pyridine nitrogen, leading to the formation of dimeric complexes where only the β-diketone portion participates in metal binding.

In contrast, the 3-pyridinyl and 4-pyridinyl derivatives demonstrate enhanced ability to form coordination polymers, where the terminal pyridine groups can intermolecularly link to adjacent metal centers, generating infinite structural arrangements. This difference in coordination behavior directly relates to the spatial arrangement of the nitrogen atom and its accessibility for metal coordination. The 4-pyridinyl isomer, with the nitrogen in the para position relative to the diketone attachment point, provides optimal geometry for extended coordination networks.

Tautomeric studies have revealed additional differences among the positional isomers. Research using nuclear magnetic resonance spectroscopy and X-ray crystallography has shown that pyridoylbenzoyl β-diketones exhibit distinct tautomeric preferences depending on the pyridine substitution pattern. For compounds containing pyridine rings, the electron-withdrawing or electron-donating character of the nitrogen position influences the stability of different tautomeric forms. These effects become particularly pronounced when combined with strongly electron-withdrawing groups such as trifluoromethyl substituents.

The synthetic accessibility of these positional isomers also varies significantly. The 4-pyridinyl derivative can be efficiently synthesized through condensation reactions involving 4-acetylpyridine and ethyl trifluoroacetate, achieving yields of approximately 62% under optimized conditions. The synthesis typically employs sodium methoxide as a base in methanol, followed by acidification with citric acid to precipitate the desired product. Similar synthetic approaches can be adapted for the preparation of the 2-pyridinyl and 3-pyridinyl isomers, though the specific reaction conditions and yields may differ based on the electronic properties of each isomer.

Properties

IUPAC Name |

4,4,4-trifluoro-1-pyridin-4-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFWWIMDNOGGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285677 | |

| Record name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-06-4 | |

| Record name | 399-06-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from 4-Acetylpyridine and Ethyl Trifluoroacetate

One of the primary methods for synthesizing 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione involves the reaction of 4-acetylpyridine with ethyl trifluoroacetate in the presence of sodium methoxide.

-

- Ethyl trifluoroacetate (6.32 g, 44.5 mmol)

- Sodium methoxide (9.4 g, 49 mmol) in methanol

- 4-acetylpyridine (4.90 g, 40.4 mmol)

-

- The reagents are mixed in tert-butyl methyl ether (10 mL) and stirred at room temperature for approximately 22 hours.

One-Pot Synthesis Method

Another method involves a one-pot synthesis that simplifies the process by combining multiple steps into one reaction.

-

- Starting with a precursor such as 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione.

-

- The precursor is reacted with ethyl trifluoroacetate under acidic conditions.

Claisen Condensation Reaction

The Claisen condensation reaction is another effective route for synthesizing compounds related to butane-1,3-dione derivatives.

-

- Pyridine derivatives such as pyridine-4-carboxaldehyde

- Acetylacetone in the presence of sodium ethoxide.

-

- An enolate ion is formed from one reactant that attacks the carbonyl carbon of another reactant to form the β-diketone structure.

Summary of Preparation Methods

| Method | Key Reagents | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Synthesis from Acetylpyridine | Ethyl trifluoroacetate, Sodium methoxide | ~62 | Room temperature for 22 hours |

| One-Pot Synthesis | Precursor compound | ~80 | Acidic conditions |

| Claisen Condensation | Pyridine derivative, Acetylacetone | Variable | Base-catalyzed |

The synthesis of this compound can be achieved through several methods including direct reactions with ethyl trifluoroacetate or via Claisen condensation reactions involving pyridine derivatives. Each method has its advantages in terms of simplicity and yield potential. Further research may explore optimizing these methods for higher yields and purities suitable for industrial applications.

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

One of the prominent applications of 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been identified as a key intermediate in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and anti-inflammatory effects. The compound facilitates efficient synthetic pathways that lead to the production of celecoxib with high yields and purity .

1.2 Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that these derivatives can selectively inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them suitable candidates for further development in cancer therapeutics.

Materials Science

2.1 Development of Functional Materials

The compound is also utilized in the development of functional materials due to its unique electronic properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has demonstrated that polymers infused with this compound exhibit improved performance in applications such as coatings and adhesives .

2.2 Pigment Production

In materials science, derivatives of this compound have been explored for their potential use as pigments. The distinct colorimetric properties of fluorinated compounds allow for the creation of vibrant pigments suitable for various applications in the paint and coatings industry .

Synthetic Methodologies

3.1 Novel Synthetic Routes

The synthesis of this compound itself is a subject of interest due to its complex structure. Various synthetic methods have been developed that utilize different reagents and conditions to achieve high yields. For instance, one efficient method involves the reaction of ethyl trifluoroacetate with 4-acetylpyridine under basic conditions .

3.2 Catalytic Applications

This compound has also been investigated for its catalytic properties in organic reactions. Its ability to stabilize transition states makes it a potential candidate for use in catalysis within organic synthesis .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Solvent Extraction of Lanthanoids

β-Diketones with electron-withdrawing groups (e.g., CF₃) and aromatic substituents are widely used as chelating agents in solvent extraction. A comparative analysis is shown in Table 1.

Table 1. Comparison of β-Diketones in Lanthanoid Extraction

Structural Influences :

Thermal and Spectroscopic Properties

- Enol Form Stability: β-Diketones with trifluoromethyl groups (e.g., methoxynaphthyl derivatives) predominantly exist in the enol form in chloroform, enhancing their chelating ability .

- IR and NMR Signatures : Pyridinyl and thienyl derivatives show distinct carbonyl stretching frequencies (1670–1690 cm⁻¹) and NMR shifts due to substituent electronegativity .

Biological Activity

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione (CAS Number: 399-06-4) is a fluorinated diketone compound with a pyridine moiety. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C9H6F3NO2

- Molecular Weight : 217.14 g/mol

- Synthesis : The compound can be synthesized through the reaction of ethyl trifluoroacetate and 4-acetylpyridine under basic conditions in tert-butyl methyl ether .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on enzymes associated with cancer cell proliferation.

- Antioxidant Activity : Studies indicate that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. This activity is linked to its ability to disrupt cellular processes and promote apoptosis .

Toxicity Profile

The toxicity of this compound has been evaluated in several studies:

Case Study 1: Anticancer Activity

A study published in Bioorganic and Medicinal Chemistry investigated the anticancer properties of this compound against non-small cell lung cancer (NSCLC) cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition was associated with a decrease in cellular proliferation rates in vitro .

Research Findings Summary

Q & A

What are the established synthetic routes for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione, and what experimental conditions optimize yield?

Answer:

The compound can be synthesized via condensation reactions involving fluorinated acetylating agents and pyridine derivatives. A methodologically robust approach involves reacting pyridin-4-yl precursors with trifluoroacetic anhydride in the presence of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under anhydrous conditions. For example, describes a stepwise synthesis using Meldrum’s acid and DMAP (4-dimethylaminopyridine) as a catalyst, achieving yields up to 89% under reflux in isopropylamide . Key parameters include temperature control (40–70°C), stoichiometric ratios of reactants, and purification via recrystallization using solvents like chloroform or methanol .

What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) and halogenated solvents (chloroform). notes similar derivatives require methanol for recrystallization .

- Stability: The trifluoromethyl group enhances thermal stability, but the diketone moiety is sensitive to strong bases. Storage under inert gas (N₂/Ar) at 2–8°C in amber vials prevents degradation .

- Melting Point: Analogous compounds (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) exhibit melting points of 82–84°C, suggesting comparable thermal behavior .

How can computational methods (DFT, MD) predict reactivity and tautomeric equilibria in this compound?

Answer:

Density Functional Theory (DFT) calculations assess tautomer stability by comparing Gibbs free energies of keto vs. enol forms. For example, ’s benzoyl analog showed a 10–15 kJ/mol preference for the keto form due to trifluoromethyl electron-withdrawing effects. Molecular dynamics (MD) simulations further predict solvent-dependent tautomer ratios (e.g., higher enol content in polar solvents) .

How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Answer:

Discrepancies in NMR data (e.g., ¹⁹F or ¹H chemical shifts) often arise from solvent effects or impurities. To resolve conflicts:

- Cross-validate using 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Compare with structurally similar compounds (e.g., ’s phenyl analog) to identify trends in fluorine shielding .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

What advanced analytical techniques are recommended for purity assessment and mechanistic studies?

Answer:

- Purity: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity. recommends C18 columns and methanol/water gradients .

- Mechanistic Probes: Time-resolved FTIR monitors reaction intermediates (e.g., enolate formation) during synthesis .

- Kinetics: Stopped-flow spectroscopy quantifies tautomerization rates under varying pH .

What safety protocols are essential for handling fluorinated diketones in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal via licensed hazardous waste services .

- Emergency Measures: For spills, adsorb with inert materials (vermiculite) and avoid aqueous rinses to prevent exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.